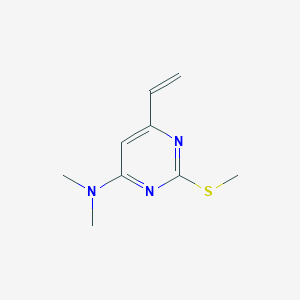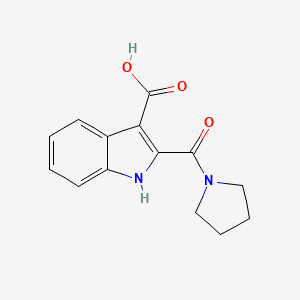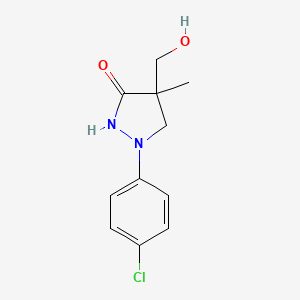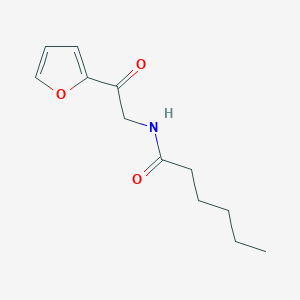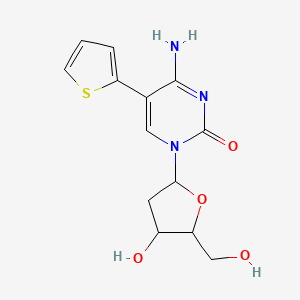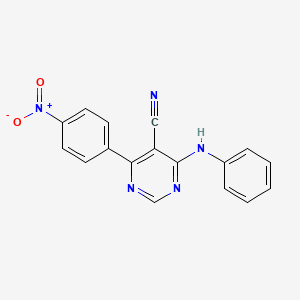![molecular formula C11H7ClN2 B12910115 2-Chloro-8-methylcyclohepta[b]pyrrole-3-carbonitrile CAS No. 67133-65-7](/img/structure/B12910115.png)
2-Chloro-8-methylcyclohepta[b]pyrrole-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-8-methylcyclohepta[b]pyrrole-3-carbonitrile is a heterocyclic compound that features a unique structure combining a cycloheptane ring with a pyrrole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-8-methylcyclohepta[b]pyrrole-3-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the Paal-Knorr pyrrole synthesis can be employed, where a diketone reacts with an amine in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-8-methylcyclohepta[b]pyrrole-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrrole derivatives, while oxidation and reduction can lead to different functionalized compounds.
Wissenschaftliche Forschungsanwendungen
2-Chloro-8-methylcyclohepta[b]pyrrole-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of anticancer and antimicrobial agents.
Materials Science: The compound’s unique structure makes it a candidate for the synthesis of novel materials with specific electronic properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Wirkmechanismus
The mechanism by which 2-Chloro-8-methylcyclohepta[b]pyrrole-3-carbonitrile exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The exact pathways can vary depending on the specific application and the biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloroquinoline-3-carbaldehyde
- 2-Chlorobenzo[h]quinoline-3-carbaldehyde
- Pyrano[2,3-b]quinoline derivatives
Uniqueness
2-Chloro-8-methylcyclohepta[b]pyrrole-3-carbonitrile stands out due to its unique combination of a cycloheptane ring with a pyrrole ring, which imparts distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for various specialized applications .
Eigenschaften
CAS-Nummer |
67133-65-7 |
|---|---|
Molekularformel |
C11H7ClN2 |
Molekulargewicht |
202.64 g/mol |
IUPAC-Name |
2-chloro-8-methylcyclohepta[b]pyrrole-3-carbonitrile |
InChI |
InChI=1S/C11H7ClN2/c1-7-4-2-3-5-8-9(6-13)11(12)14-10(7)8/h2-5H,1H3 |
InChI-Schlüssel |
VPHPTBHFBDSHJV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C2C1=NC(=C2C#N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






